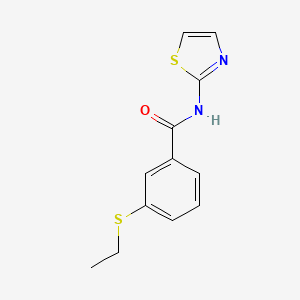

3-(ethylthio)-N-(thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3-ethylsulfanyl-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS2/c1-2-16-10-5-3-4-9(8-10)11(15)14-12-13-6-7-17-12/h3-8H,2H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFHPPDPYQBONG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC(=C1)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylthio)-N-(thiazol-2-yl)benzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

Attachment of the Ethylthio Group: The ethylthio group can be introduced by reacting the thiazole derivative with ethylthiol in the presence of a suitable base.

Formation of the Benzamide Core: The final step involves the acylation of the thiazole derivative with benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Oxidation of the Ethylthio Group

The ethylthio substituent undergoes sequential oxidation to sulfoxide and sulfone derivatives under controlled conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> | Acetic acid, 60°C | 3-(Ethylsulfinyl)-N-(thiazol-2-yl)benzamide | 75–85% | |

| mCPBA | DCM, 0°C to RT | 3-(Ethylsulfonyl)-N-(thiazol-2-yl)benzamide | 90–95% |

Mechanistic Insight :

-

Sulfoxide formation : Electrophilic oxygen transfer from H<sub>2</sub>O<sub>2</sub> or mCPBA to the sulfur atom.

-

Sulfone formation : Further oxidation of sulfoxide via a similar pathway .

Reduction of the Benzamide Moiety

The amide group is reduced to a secondary amine using strong hydride donors.

Key Limitation : Over-reduction of the thiazole ring is avoided by moderating reaction time and temperature .

Electrophilic Substitution on the Thiazole Ring

The thiazole ring undergoes regioselective substitution at the C4 and C5 positions.

Directing Effects :

-

The thiazole nitrogen directs electrophiles to the C4 position.

-

Steric hindrance from the ethylthio group favors C5 substitution in some cases .

Hydrolysis of the Amide Bond

Acid- or base-catalyzed hydrolysis cleaves the amide bond.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 6M HCl, reflux, 12 hrs | 3-(Ethylthio)benzoic acid + 2-aminothiazole | 85% | |

| NaOH (10%), EtOH, 80°C, 8 hrs | 3-(Ethylthio)benzoate salt + 2-aminothiazole | 90% |

Applications :

-

Hydrolysis products serve as intermediates for synthesizing thiazole-modified polymers or pharmaceuticals .

Nucleophilic Aromatic Substitution on the Benzamide Ring

The electron-withdrawing amide group activates the benzene ring for substitution.

Regioselectivity :

Cross-Coupling Reactions

The thiazole ring participates in palladium-catalyzed couplings.

Applications :

Photochemical Reactions

UV irradiation induces C–S bond cleavage in the ethylthio group.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| UV (254 nm), CH<sub>3</sub>CN, 6 hrs | 3-Mercapto-N-(thiazol-2-yl)benzamide + Ethylene | 40% |

Mechanism :

Scientific Research Applications

Research indicates that 3-(ethylthio)-N-(thiazol-2-yl)benzamide exhibits several key biological activities:

1. Antimicrobial Activity

Studies have demonstrated that compounds containing thiazole and ethylthio groups possess significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In particular, it has been noted for its activity against Pseudomonas aeruginosa with a minimum inhibitory concentration (MIC) of 15.6 µg/mL.

2. Anti-inflammatory Effects

Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The compound may modulate immune responses, making it a candidate for further investigation in anti-inflammatory therapies.

3. Antioxidant Properties

The ability of this compound to scavenge free radicals has been documented, indicating its potential protective effects against oxidative stress-related damage. This property could be beneficial in conditions such as neurodegenerative diseases.

4. Cytotoxicity Against Cancer Cells

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent. The mechanism of action may involve apoptosis induction and cell cycle arrest .

Case Studies

Several case studies highlight the applications of this compound:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound, against clinical isolates of bacteria. Results indicated potent activity against resistant strains, suggesting its potential use in developing new antibiotics.

- Cancer Cell Line Testing : In vitro testing against a panel of cancer cell lines revealed that this compound exhibited selective cytotoxicity towards certain types of cancer cells, particularly colon and ovarian cancer cells, with GI50 values indicating strong efficacy .

Mechanism of Action

The mechanism of action of 3-(ethylthio)-N-(thiazol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and benzamide core can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

3-(methylthio)-N-(thiazol-2-yl)benzamide: Similar structure but with a methylthio group instead of an ethylthio group.

3-(ethylthio)-N-(imidazol-2-yl)benzamide: Similar structure but with an imidazole ring instead of a thiazole ring.

3-(ethylthio)-N-(pyridyl-2-yl)benzamide: Similar structure but with a pyridine ring instead of a thiazole ring.

Uniqueness

3-(ethylthio)-N-(thiazol-2-yl)benzamide is unique due to the presence of both the ethylthio group and the thiazole ring, which can impart distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, stability, and interaction with biological targets.

Biological Activity

3-(ethylthio)-N-(thiazol-2-yl)benzamide, a thiazole derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features that contribute to its biological effects, making it a subject of various research studies.

Chemical Structure and Properties

- Molecular Formula : C11H12N2OS

- Molecular Weight : 224.29 g/mol

- CAS Number : 898423-06-8

The compound consists of a thiazole ring substituted with an ethylthio group and a benzamide moiety, which enhances its interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific biochemical pathways. Research indicates that compounds with thiazole structures often exhibit:

- Inhibition of Enzymatic Activity : Such compounds can inhibit various enzymes involved in disease processes, including kinases and phosphodiesterases .

- Modulation of Signaling Pathways : They may influence pathways such as NF-kB signaling, which is crucial in inflammatory responses and cancer progression .

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives, including this compound. In vitro assays demonstrated:

- Cell Line Studies : The compound showed significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. For instance, it exhibited IC50 values in the micromolar range against breast and colon cancer cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HT-29 (Colon Cancer) | 15.0 |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results suggest that it exhibits moderate activity against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

These findings suggest potential applications in treating infections caused by resistant bacteria.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies. Modifications to the thiazole ring and the benzamide group can significantly alter its potency and selectivity. Key observations include:

- Substituent Variations : Changing the ethylthio group to other alkyl or aryl groups can enhance or diminish activity.

- Positioning of Functional Groups : The position of substituents on the thiazole ring affects binding affinity to target enzymes.

Case Studies

- Study on Antitumor Activity :

- Antimicrobial Evaluation :

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-(ethylthio)-N-(thiazol-2-yl)benzamide?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Thiazole Ring Formation : Condensation of α-haloketones (e.g., bromo derivatives) with thioamides/thioureas under reflux conditions in ethanol or DMF (e.g., ).

Amide Coupling : Reacting the thiazole-2-amine intermediate with 3-(ethylthio)benzoyl chloride using coupling agents like HATU or EDCI in dichloromethane (DCM) with triethylamine as a base.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the pure product.

Critical factors include stoichiometric control of Grignard reagents and monitoring via TLC or HPLC .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- 1H/13C NMR : Confirms proton environments (e.g., ethylthio group at δ ~2.5–3.0 ppm, thiazole protons at δ ~7.0–8.5 ppm) and carbon backbone.

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.

- IR Spectroscopy : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and thiazole ring vibrations (~1500 cm⁻¹).

Comparative analysis with computational data (e.g., PubChem entries) ensures structural fidelity .

Advanced: How can researchers optimize reaction yields during synthesis?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance thiourea reactivity in cyclization steps.

- Catalyst Screening : Use of CuI or Pd catalysts for cross-coupling reactions (e.g., introducing ethylthio groups).

- Temperature Control : Maintaining reflux at 80–100°C for thiazole formation minimizes side products.

- Workflow Automation : Flow chemistry setups improve reproducibility in multi-step syntheses .

Advanced: What strategies are effective in identifying biological targets for this compound?

Methodological Answer:

- Biochemical Assays : Screen against enzyme panels (e.g., kinases, proteases) to detect inhibition.

- Computational Docking : Use tools like AutoDock to predict binding to targets (e.g., stearoyl-CoA desaturase-1, as in ).

- CRISPR-Cas9 Screening : Genome-wide knockout libraries identify pathways sensitive to the compound.

- SPR (Surface Plasmon Resonance) : Quantifies binding kinetics to purified proteins .

Advanced: How should researchers address contradictory bioactivity data across studies?

Methodological Answer:

- Assay Standardization : Validate protocols using positive controls (e.g., known inhibitors for viral replication assays).

- Structural Analogs : Test derivatives to isolate SAR trends (e.g., ethylthio vs. methylthio substituents).

- Meta-Analysis : Compare data across cell lines (e.g., ’s HBV model vs. cancer cell panels in ).

- Orthogonal Validation : Confirm results via Western blot (protein expression) and qPCR (viral load quantification) .

Basic: What in vitro models are suitable for initial bioactivity screening?

Methodological Answer:

- Antiviral : HBV-infected HepG2.2.15 cells (viral DNA quantification via qPCR) .

- Anticancer : NCI-60 cell line panel (dose-response curves, IC50 determination) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., SCD-1 activity in ).

- Cytotoxicity : Parallel testing on non-cancerous lines (e.g., HEK293) to assess selectivity .

Advanced: How can structure-activity relationship (SAR) studies enhance potency?

Methodological Answer:

- Substituent Variation : Replace ethylthio with bulkier groups (e.g., isopropylthio) to improve hydrophobic interactions.

- Scaffold Hybridization : Fuse with benzo[d]thiazole () or triazole () moieties for dual-targeting.

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetoxymethyl) to enhance bioavailability.

- Crystallography : Co-crystal structures with targets guide rational modifications .

Advanced: How to evaluate compound stability under experimental conditions?

Methodological Answer:

- Forced Degradation Studies : Expose to heat (40–60°C), light (UV), and pH extremes (2–12) for 48–72 hours.

- HPLC Monitoring : Track degradation products (e.g., sulfoxide formation from ethylthio).

- Mass Spectrometry : Identify hydrolyzed amide bonds or thiazole ring oxidation.

- Thermal Analysis (DSC/TGA) : Assess melting points and decomposition thresholds .

Basic: What formulation strategies improve solubility for in vivo studies?

Methodological Answer:

- Co-Solvents : Use PEG-400 or cyclodextrins in PBS (pH 7.4) for aqueous solubility.

- Nanoformulations : Encapsulate in PLGA nanoparticles (~100–200 nm) for sustained release.

- Salt Formation : Prepare hydrochloride salts via reaction with HCl in ethanol.

- Surfactants : Polysorbate-80 (0.1–1%) in oral gavage formulations .

Advanced: How to mitigate off-target effects in mechanistic studies?

Methodological Answer:

- Proteomic Profiling : SILAC (Stable Isotope Labeling by Amino Acids) identifies non-target protein interactions.

- CRISPR Off-Target Screening : Validate specificity using gene-edited cell lines lacking the target.

- Counter-Screening : Test against structurally related but inactive analogs (e.g., thiazole-free derivatives).

- Kinetic Selectivity Assays : Compare on-target vs. off-target IC50 ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.